CPI-0610, also known as Pelabresib, is a potent, first-in-class, selective, oral small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , , ] BET proteins, namely BRD2, BRD3, BRD4 and BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. [, ] CPI-0610 specifically targets the tandem amino-terminal bromodomains (BD1 and BD2) of BET proteins. [] By disrupting the interaction between BET proteins and acetylated histones, CPI-0610 modulates the expression of various genes, including those involved in oncogenic pathways, inflammation, and fibrosis. [, , , , , , , ] CPI-0610 has shown promising preclinical and clinical activity in hematological malignancies, particularly in multiple myeloma, lymphoma, and myelofibrosis. [, , , , , , , , , , , , , , , ]
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxazolo-benzazepine core, which contribute to its distinct chemical properties and biological activities. It has garnered attention for its potential use as a therapeutic agent due to its interaction with various biological targets.
This compound falls under the category of heterocyclic compounds, specifically those containing oxazole and benzazepine moieties. It is also classified as an acetamide due to the presence of the acetamide functional group in its structure.
The synthesis of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide typically involves several synthetic steps starting from readily available precursors. The general approach includes:
The reaction conditions are optimized for temperature, solvent choice, and catalyst use to achieve the desired product. Industrial production may utilize continuous flow reactors or batch processes, focusing on scalability and adherence to green chemistry principles to minimize environmental impact.
The molecular formula of 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide is , with a molecular weight of approximately 365.81 g/mol. The structure features a complex arrangement that includes:
Key structural data includes:
The compound can participate in various chemical reactions:
Common reagents used include:
Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .
The mechanism of action for 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide involves interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator of these targets, leading to various biological effects depending on the context of its application.
Research indicates that compounds with similar structures have shown significant biological activities, including anti-inflammatory and anticancer effects .
The compound exhibits stability under standard laboratory conditions but should be stored at -20 °C to maintain integrity. Its pKa value is around 16.07 (predicted), indicating its acidic nature in solution .
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d] benzazepin-4-yl]acetamide has potential applications in various scientific fields:
Its complex structure allows for diverse modifications that can enhance its efficacy and specificity in therapeutic applications .
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how intricate molecular designs can lead to significant advancements in drug discovery and development.
The chemical compound 2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide exemplifies a sophisticated hybrid architecture merging a benzazepine core with an oxazole heterocycle. This structure integrates critical pharmacophores known for modulating diverse biological targets, particularly within the central nervous system (CNS). The stereospecific (S)-configuration at the 4-position, chlorophenyl moiety, and terminal acetamide group collectively enhance its binding affinity and selectivity toward receptors such as GABAA, ion channels, and kinase domains [1] [6]. Benzazepine-oxazole hybrids occupy a niche in medicinal chemistry due to their balanced lipophilicity, conformational rigidity, and capacity for target engagement, positioning them as versatile scaffolds for neuropsychiatric and oncological therapeutics [1] [10].
Benzazepine-oxazole hybrids belong to a broader class of fused polycyclic systems where the seven-membered benzazepine ring is annulated with a five-membered oxazole. This fusion confers three-dimensional stability and electronic diversity, critical for interacting with hydrophobic binding pockets in biological targets. The oxazole ring contributes hydrogen-bond acceptance via its nitrogen atom and π-stacking capability through its aromatic system, while the benzazepine core offers torsional flexibility for optimal receptor fit [6] [10]. Such hybrids are categorized into three subtypes based on ring fusion patterns:
Table 1: Pharmacological Profiles of Key Benzazepine-Oxazole Hybrids
Compound Scaffold | Biological Activity | Target Affinity | Structural Feature | |
---|---|---|---|---|
Oxazolo[5,4-d][2]benzazepine | Anxiolytic, anticonvulsant | GABAA R | 4-Chlorophenyl at C6 | |
Benzo[7]annulen-oxazole | Neuroprotective | NMDA R (GluN2B subunit) | Free C2 phenol | |
Imidazo-benzazepine | Antitumor | Kinase inhibition | C2 vinyl/hydroxymethyl | |
Pyrroloquinoline-oxazole | PBR modulation | TSPO | Acetamide tail | [6] [10] |
These hybrids demonstrate enhanced metabolic stability compared to monocyclic analogs due to restricted rotation around fusion bonds, reducing susceptibility to cytochrome P450 oxidation. Modifications at the benzazepine nitrogen (e.g., methylation in the target compound) further shield against N-dealkylation, prolonging half-life in vivo [1] [6].
The 4-chlorophenyl group at C6 is a strategic determinant of bioactivity. Chlorine's strong electron-withdrawing effect polarizes the phenyl ring, creating a dipole moment that stabilizes charge-transfer interactions with aromatic residues in receptor binding sites (e.g., Phe residues in GABAA's benzodiazepine pocket). Positioned para, chlorine avoids steric clashes while maximizing hydrophobic contact surface area. Studies comparing substituents show a consistent affinity hierarchy: 4-Cl > 4-F > 4-CH3 > 4-OCH3, underscoring halogen-enhanced binding [8] [10].
The acetamide moiety (–NHCOCH3) attached to the benzazepine's 4-position serves dual roles:
Table 2: Impact of Structural Moieties on Biological Activity
Structural Element | Function | Effect on Potency | Example Pharmacophore | |
---|---|---|---|---|
4-Chlorophenyl (C6) | Hydrophobic anchor, dipole modulator | ↑ 5-fold vs. unsubstituted phenyl | Anticonvulsant activity | |
Acetamide (C4) | H-bond network formation | ↑ 10-fold vs. ester analogs | NMDA receptor antagonism | |
(4S)-configuration | Stereospecific target engagement | ↑ 20-fold vs. (4R) | GluN2B selectivity | |
N-Methylation (N1) | Metabolic stabilization | ↑ t1/2 by 2–3× | Enhanced oral bioavailability | [6] [8] [10] |
Structure-activity relationship (SAR) analyses confirm that replacing acetamide with sulfonamide or carbamate diminishes affinity, highlighting the critical balance of polarity and steric bulk this group provides [8].
Benzazepine derivatives originated in the 1960s with the discovery of dibenzazepines as tricyclic antidepressants. The 1980s marked a shift toward monocyclic benzazepines like fenoldopam (D1 agonist) and SCH-23390 (D1 antagonist), illustrating the scaffold's adaptability to diverse CNS targets [1] [9]. Landmark developments include:
Table 3: Evolution of Key Benzazepine-Based Therapeutics
Era | Compound Class | Therapeutic Application | Innovation | |
---|---|---|---|---|
1960s | Tricyclic dibenzazepines | Depression | Monoamine reuptake inhibition | |
1980s | Monocyclic 1-benzazepines | Hypertension, psychosis | Dopamine receptor subtype selectivity | |
1990s | 3-Benzazepine derivatives | Neuropathic pain | GluN2B antagonism | |
2000s | Oxazolo-fused benzazepines | Anxiety, neurodegeneration | GABAA/NMDA subtype selectivity | |
2010s | Hybrid scaffolds (e.g., target) | Oncology, neuroprotection | Multitarget engagement (kinases, PBR) | [1] [6] [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7